Sodium 2-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)ethanesulfonate
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Overview
Description
Physical and Chemical Properties Analysis
Sodium 2-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)ethanesulfonate is a white crystalline powder that is moderately soluble in water . It has a pKa1 value of 2.3 at 25 °C, while its pKa2 at 20 °C is 8.15 . Its useful buffering range of pH is 7.4-8.8 . It is soluble in water (350 g/L) at 20°C, and methanol (very faint turbidity) .Scientific Research Applications
Synthesis and Properties of Ionic Liquids
The compound's relevance in synthesizing protic hydroxylic ionic liquids with two types of nitrogenous centers showcases its potential in creating substances with significant basicity variations. These ionic liquids exhibit unique characteristics, such as low glass transition temperatures and high conductivity, indicating their potential applications in electrochemical devices and green chemistry solutions (Shevchenko et al., 2017).
Coordination Polymers and Crystal Engineering
The molecule's role in forming coordination polymers, as illustrated by the synthesis of poly[[μ3-2-[(2-pyridylmethylene)amino]ethanesulfonato-κ5N,N′:O:O′:O′′]sodium(I)], highlights its utility in crystal engineering. These coordination polymers have applications in materials science, particularly in the development of materials with specific magnetic, catalytic, or luminescent properties (Zhang, 2006).
Surfactant Synthesis and Applications
The synthesis of new kinds of Gemini surfactants using this compound demonstrates its versatility in creating surface-active agents. These surfactants have potential applications in detergents, emulsifiers, and in enhancing oil recovery, reflecting the compound's role in industrial chemistry and environmental technology (Xing Ya-cheng, 2008).
Photolabile Derivatives for Biological Studies
The synthesis of photolabile derivatives for photoaffinity labelling of plasma membranes in hepatocytes indicates the compound's applications in biological research. This approach facilitates the identification and study of bile-salt-binding polypeptides, offering insights into liver function and disease mechanisms (Kramer et al., 1982).
Water-Soluble Polythiophene Derivatives
The development of water-soluble sodium poly(2-(3-thienyloxy)ethanesulfonate) derivatives underscores the compound's significance in polymer chemistry. These derivatives exhibit high conductivity and low optical absorption, suggesting their applicability in conducting materials and optoelectronic devices (Chayer, Faid, & Leclerc, 1997).
Mechanism of Action
Target of Action
TES sodium salt is primarily used as a zwitterionic buffer . Its primary targets are the pH levels within a biological system, which it helps to stabilize .
Mode of Action
As a zwitterionic buffer, TES sodium salt contains ionizable groups of both positive and negative charges . It interacts with H+ ions in the system, absorbing excess H+ ions when the pH is too low, and releasing H+ ions when the pH is too high . This interaction helps to maintain a stable pH level within the physiological range of 6.8 to 8.2 .
Biochemical Pathways
The primary biochemical pathway affected by TES sodium salt is the regulation of pH levels within a biological system . By maintaining a stable pH, TES sodium salt ensures that biochemical reactions can proceed at their optimal rates, as many enzymes and biochemical processes are highly sensitive to changes in pH .
Pharmacokinetics
Its high water solubility suggests that it would be readily absorbed and distributed throughout the body if administered .
Result of Action
The primary result of TES sodium salt’s action is the stabilization of pH levels within a biological system . This can have a significant impact on cellular health and proliferation, as well as the efficacy of biochemical reactions .
Action Environment
The action of TES sodium salt is influenced by environmental factors such as temperature and the presence of other ions . It is effective over a broad range of temperatures, making it useful in a variety of experimental conditions . The presence of heavy metals or other contaminants could potentially interfere with its buffering capacity .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 2-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)ethanesulfonate involves the reaction of 2-aminoethanesulfonic acid with 2,3-epoxypropanol in the presence of sodium hydroxide. The resulting product is then treated with sodium borohydride to reduce the aldehyde group to a primary alcohol. The final step involves the addition of sodium hydroxide to the primary alcohol to form the sodium salt of the desired compound.", "Starting Materials": [ "2-aminoethanesulfonic acid", "2,3-epoxypropanol", "sodium hydroxide", "sodium borohydride" ], "Reaction": [ "Step 1: Dissolve 2-aminoethanesulfonic acid in water and add sodium hydroxide to adjust the pH to 9-10.", "Step 2: Add 2,3-epoxypropanol to the solution and stir at room temperature for 24 hours.", "Step 3: Add sodium borohydride to the reaction mixture and stir for an additional 2 hours.", "Step 4: Quench the reaction by adding water and then add sodium hydroxide to adjust the pH to 11-12.", "Step 5: Filter the resulting product and wash with water to obtain the sodium salt of Sodium 2-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)ethanesulfonate." ] } | |
CAS No. |
70331-82-7 |
Molecular Formula |
C6H15NNaO6S |
Molecular Weight |
252.24 g/mol |
IUPAC Name |
sodium;2-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]ethanesulfonate |
InChI |
InChI=1S/C6H15NO6S.Na/c8-3-6(4-9,5-10)7-1-2-14(11,12)13;/h7-10H,1-5H2,(H,11,12,13); |
InChI Key |
RZXIDWPMRRFGDF-UHFFFAOYSA-N |
SMILES |
C(CS(=O)(=O)[O-])NC(CO)(CO)CO.[Na+] |
Canonical SMILES |
C(CS(=O)(=O)O)NC(CO)(CO)CO.[Na] |
70331-82-7 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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